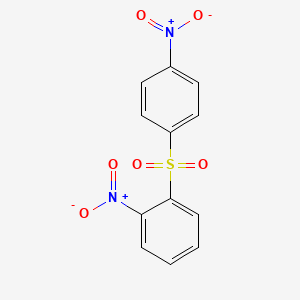
4-(2,5-difluorobenzyl)-N-(4-fluorobenzyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound is likely quite complex due to the presence of the benzoxazepine ring and multiple fluorobenzyl groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, and stability could be influenced by the presence of the fluorobenzyl and benzoxazepine groups .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
- A range of fluorinated benzene-carboxamide derivatives, including compounds similar to the one , have been synthesized and characterized for their potential in cancer treatment. Compounds were evaluated on estrogen-positive MCF-7 breast cancer cell lines, showing cytotoxic effects. N-(Ferrocenylmethyl-L-alanine)-3,4,5-trifluorobenzene-carboxamide exhibited significant activity, suggesting the potential of similar compounds in cancer research (Butler et al., 2013).
Biological Evaluation in Anticancer Research
- The synthesis of similar compounds has been investigated for their biological activity. One study explored the synthesis and characterization of N-(ferrocenylmethyl)benzene-carboxamide derivatives, showing cytotoxic effects on MDA-MB-435-S-F breast cancer cell lines. This points to the potential of these compounds in developing new anticancer treatments (Kelly et al., 2007).
Chemoselectivity in Fluorocyclization
- Research has also delved into the mechanism and chemoselectivity of fluorocyclization processes involving similar compounds. Understanding these processes is crucial for developing new reactions based on hypervalent fluoroiodane reagents (Yan et al., 2016).
Synthesis of Antiepileptic Drugs
- Another study presented a new synthesis of the antiepileptic drug rufinamide, showcasing the potential of similar fluorinated compounds in pharmaceutical applications, especially in the treatment of epilepsy (Bonacorso et al., 2015).
Potential as Antimicrobial Agents
- Fluorinated compounds derived from 1,4-benzoxazepine have been explored for their antimicrobial properties. Compounds bearing piperazine carboxamides, oxadiazol, and alkylthio substitutions showed significant activities against various bacterial and fungal strains (Jadhav et al., 2017).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-[(4-methoxyphenyl)methyl]-2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O3S/c1-17-23(27-25(33-17)19-6-4-3-5-7-19)16-34-26-28-22-12-13-30(15-21(22)24(31)29-26)14-18-8-10-20(32-2)11-9-18/h3-11H,12-16H2,1-2H3,(H,28,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTWIEKENVDCNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CSC3=NC4=C(CN(CC4)CC5=CC=C(C=C5)OC)C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-difluorobenzyl)-N-(4-fluorobenzyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2926811.png)

![N-[4-[[[(E)-4-(Dimethylamino)but-2-enoyl]amino]methyl]phenyl]-N-methylpyridine-4-carboxamide](/img/structure/B2926819.png)
![4-ethoxy-3,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2926821.png)
![[3-Fluoro-5-(morpholin-4-yl)phenyl]methanol](/img/structure/B2926822.png)

![2-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2926825.png)
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2926826.png)

![3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2926828.png)

![[4-({2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)phenyl]dimethylamine](/img/structure/B2926832.png)